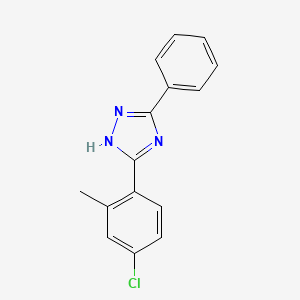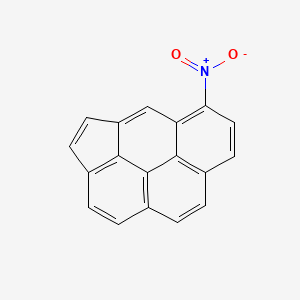
Cyclopenta(cd)pyrene, 6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta(cd)pyrene, 6-nitro- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to the cyclopenta(cd)pyrene structure. This compound is of interest due to its potential environmental and health impacts, as well as its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta(cd)pyrene, 6-nitro- typically involves the nitration of cyclopenta(cd)pyrene. One common method is the reaction of cyclopenta(cd)pyrene with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of cyclopenta(cd)pyrene, 6-nitro- may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta(cd)pyrene, 6-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of cyclopenta(cd)pyrene.
Reduction: Nitroso derivatives or other oxidized products.
Substitution: Various substituted cyclopenta(cd)pyrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopenta(cd)pyrene, 6-nitro- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of nitro-substituted PAHs.
Biology: Investigated for its potential mutagenic and carcinogenic effects, as nitro-PAHs are known to be environmental pollutants with health impacts.
Medicine: Studied for its interactions with biological molecules and potential use in drug development.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of cyclopenta(cd)pyrene, 6-nitro- involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.
Comparación Con Compuestos Similares
Cyclopenta(cd)pyrene, 6-nitro- can be compared with other nitro-substituted PAHs, such as:
Nitropyrene: Another nitro-PAH with similar mutagenic and carcinogenic properties.
Nitrofluoranthene: A nitro-PAH with different structural features but similar environmental and health impacts.
Nitrobenzo[a]pyrene: A nitro-PAH with a larger aromatic system and higher mutagenic potential.
Cyclopenta(cd)pyrene, 6-nitro- is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological effects.
Propiedades
Número CAS |
86689-98-7 |
|---|---|
Fórmula molecular |
C18H9NO2 |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
13-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene |
InChI |
InChI=1S/C18H9NO2/c20-19(21)15-8-7-11-2-4-12-3-1-10-5-6-13-9-14(15)17(11)18(12)16(10)13/h1-9H |
Clave InChI |
PSQXMALYEJEWPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC4=C(C=CC5=C4C3=C1C=C5)[N+](=O)[O-])C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


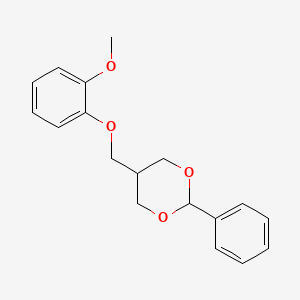
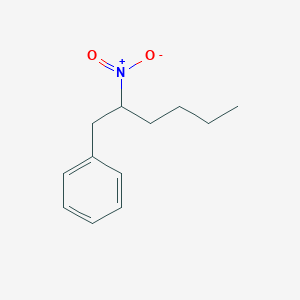
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)


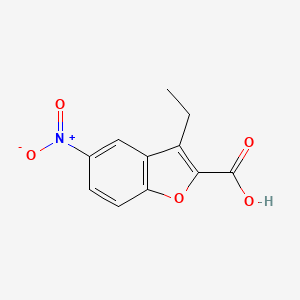
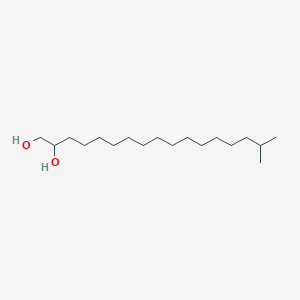

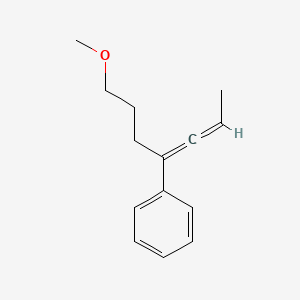
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
